3-Bromo-5-chloro-1-methyl-1H-pyrazole

Catalog No.
S3177540
CAS No.
1785538-05-7
M.F
C4H4BrClN2
M. Wt
195.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-1-methyl-1H-pyrazole

CAS Number

1785538-05-7

Product Name

3-Bromo-5-chloro-1-methyl-1H-pyrazole

IUPAC Name

3-bromo-5-chloro-1-methylpyrazole

Molecular Formula

C4H4BrClN2

Molecular Weight

195.44

InChI

InChI=1S/C4H4BrClN2/c1-8-4(6)2-3(5)7-8/h2H,1H3

InChI Key

ZHRZVUUIAZZQRD-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)Br)Cl

Solubility

not available

3-Bromo-5-chloro-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with bromine, chlorine, and a methyl group. Its molecular formula is C4H4BrClN2C_4H_4BrClN_2, and it has a molecular weight of approximately 195.45 g/mol. This compound is of significant interest in various fields of chemistry due to its unique structural features, which contribute to its reactivity and potential biological activities.

There is no scientific literature available on the specific mechanism of action of 3-bromo-5-chloro-1-methyl-1H-pyrazole. However, pyrazole derivatives can exhibit various biological activities depending on the substituent groups. Some pyrazoles act as antimicrobials, insecticides, or analgesics by interacting with specific enzymes or receptors in biological systems []. Further research is needed to determine if 3-bromo-5-chloro-1-methyl-1H-pyrazole possesses any biological activity and its potential mechanism of action.

  • Substitution Reactions: The bromine or chlorine substituents can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation states of its substituents.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typical reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
  • Coupling Reactions: These often require palladium catalysts and boronic acids or esters under inert atmospheres.

Major Products Formed

The products resulting from these reactions depend on the specific reagents and conditions employed. For instance, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions may produce biaryl compounds.

3-Bromo-5-chloro-1-methyl-1H-pyrazole has been investigated for various pharmacological properties. Preliminary studies suggest potential antimicrobial and anticancer activities, making it a candidate for further medicinal chemistry research. Its unique substituent pattern may enhance its interaction with biological targets, leading to varied biological effects.

The synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole typically involves the following methods:

Synthetic Routes

  • Bromination of Precursors: The compound can be synthesized by reacting 3,5-dichloro-1-methyl-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow processes are often employed to ensure consistent quality and yield. Automated systems are utilized for precise control over reaction parameters such as temperature and pressure.

3-Bromo-5-chloro-1-methyl-1H-pyrazole serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing more complex heterocyclic compounds.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in antimicrobial and anticancer applications.
  • Material Science: It is utilized in developing novel materials with specific electronic or optical properties.

Research into the interaction of 3-Bromo-5-chloro-1-methyl-1H-pyrazole with biological targets is ongoing. Studies focus on its binding affinity to enzymes or receptors, which could elucidate its mechanism of action in biological systems. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Similar Compounds

Several compounds exhibit structural similarities to 3-Bromo-5-chloro-1-methyl-1H-pyrazole:

  • 3-Bromo-1-methyl-1H-pyrazole: Lacks the chlorine substituent, potentially affecting reactivity and biological activity.
  • 5-Chloro-1-methyl-1H-pyrazole: Missing the bromine substituent, which may alter chemical properties and applications.
  • 3,5-Dichloro-1-methyl-1H-pyrazole: Contains two chlorine atoms instead of one bromine and one chlorine, influencing reactivity and interactions.

Uniqueness

The uniqueness of 3-Bromo-5-chloro-1-methyl-1H-pyrazole lies in the combination of both bromine and chlorine substituents on the pyrazole ring. This dual substitution enhances its reactivity and binding properties compared to similar compounds, making it valuable for diverse chemical and biological applications .

XLogP3

2.2

Dates

Modify: 2023-08-18

Explore Compound Types